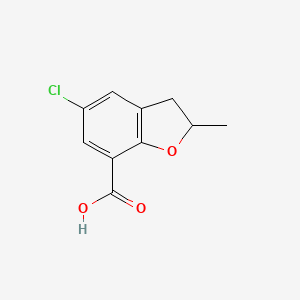![molecular formula C9H10ClN3 B11773849 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 4499-10-9](/img/structure/B11773849.png)
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chloro substituent on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chloro substituent: Chlorination of the benzimidazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethanamine side chain: This step involves the alkylation of the chloro-substituted benzimidazole with an appropriate ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.
化学反応の分析
Types of Reactions
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the benzimidazole core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(4-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the presence of the chloro substituent, which enhances its chemical reactivity and potential biological activity compared to its analogs. The chloro group can participate in various chemical reactions, making the compound versatile for synthetic applications.
特性
CAS番号 |
4499-10-9 |
|---|---|
分子式 |
C9H10ClN3 |
分子量 |
195.65 g/mol |
IUPAC名 |
2-(4-chloro-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) |
InChIキー |
GRJXQPACULQYJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


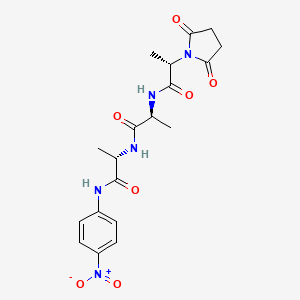



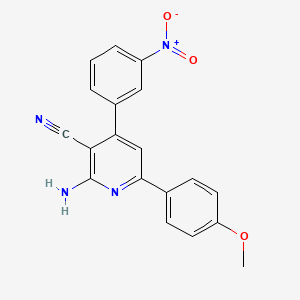
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)

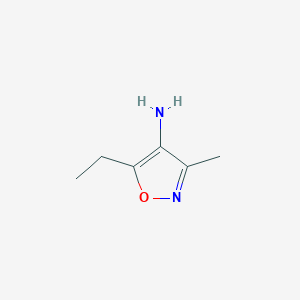
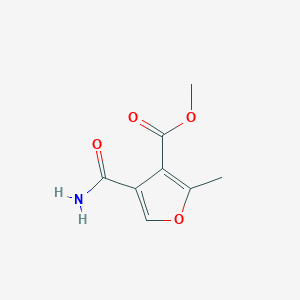
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)

